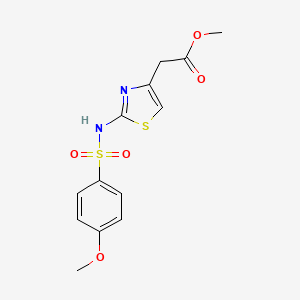
5-Formyl-2,3-dihydro-1-benzofuran-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Formyl-2,3-dihydro-1-benzofuran-7-carboxylic acid is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing fused benzene and furan rings This particular compound is characterized by the presence of a formyl group at the 5-position and a carboxylic acid group at the 7-position of the dihydrobenzofuran ring
Synthetic Routes and Reaction Conditions:
Oxidation of 2,3-dihydro-1-benzofuran-7-carboxylic acid: One common method involves the oxidation of 2,3-dihydro-1-benzofuran-7-carboxylic acid using potassium permanganate.
Alternative Methods: Other synthetic routes may include reductive cyclization and esterification reactions, depending on the starting materials and desired yield.
Industrial Production Methods:
- Industrial production methods often involve large-scale oxidation reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
- The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
5-Formyl-2,3-dihydro-1-benzofuran-7-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those involving the benzofuran moiety.
Chemical Research:
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-formyl-2,3-dihydro-1-benzofuran-7-carboxylic acid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
4-Amino-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid: This compound has a similar benzofuran structure but with different substituents, leading to distinct chemical and biological properties.
Other Benzofuran Derivatives: Various benzofuran derivatives with different substituents at the 5- and 7-positions can be compared to highlight the unique properties of 5-formyl-2,3-dihydro-1-benzofuran-7-carboxylic acid.
Uniqueness:
Properties
IUPAC Name |
5-formyl-2,3-dihydro-1-benzofuran-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-5-6-3-7-1-2-14-9(7)8(4-6)10(12)13/h3-5H,1-2H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBOPZLBMYCNNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2C(=O)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2344685-65-8 |
Source


|
| Record name | 5-formyl-2,3-dihydro-1-benzofuran-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(3,5-dimethylphenyl)-6-[(4-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2527028.png)

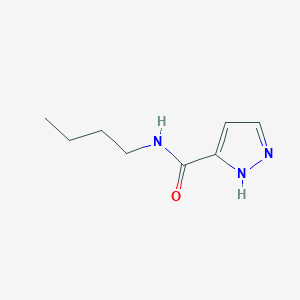
![(E)-N-Methyl-N-[1-(4-methylsulfonylphenyl)ethyl]-2-phenylethenesulfonamide](/img/structure/B2527031.png)
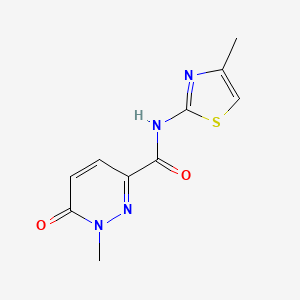
![Methyl 3-[(4-bromobenzyl)oxy]-2-thiophenecarboxylate](/img/structure/B2527033.png)
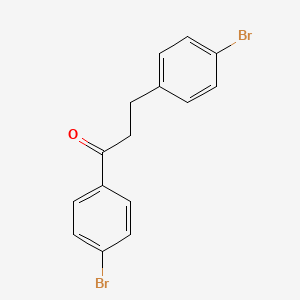
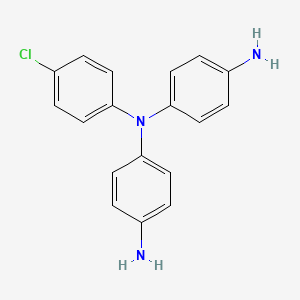

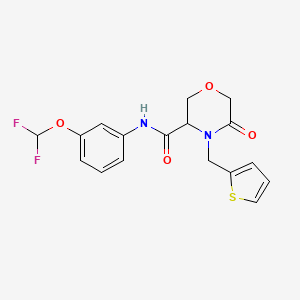
![1-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl 4-methyl 4-fluoropiperidine-1,4-dicarboxylate](/img/structure/B2527045.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2527047.png)
